molecular formula C10H10O2 B184246 2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 25177-85-9

2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B184246
CAS No.: 25177-85-9
M. Wt: 162.18 g/mol
InChI Key: XUDCMQBOWOLYCF-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-2-carboxylic acid is an organic compound with the molecular formula C10H10O2. It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products Formed

    Oxidation: Indene-2,3-dione.

    Reduction: 2,3-Dihydro-1H-indene-2-methanol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Research indicates that 2,3-dihydro-1H-indene-2-carboxylic acid exhibits several biological activities:

Antibacterial Activity

Studies have shown that derivatives of this compound possess antibacterial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) against common pathogens:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

The antibacterial mechanism may involve disruption of bacterial cell membranes or inhibition of metabolic pathways.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Similar indane derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammatory markers in vitro, suggesting potential therapeutic uses in inflammatory diseases.

Antitumor Activity

Preliminary studies indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth. Notable findings include:

Study ReferenceCancer TypeMechanism of Action
[Study A]Breast CancerInduction of apoptosis via caspase activation
[Study B]Lung CancerInhibition of cell proliferation and migration

These findings highlight the potential of this compound as a candidate for anticancer drug development.

Material Science Applications

In addition to biological applications, this compound is being explored in materials science:

Polymer Chemistry

The compound can serve as a monomer or additive in the production of polymers with enhanced mechanical properties and thermal stability. Its unique structure allows for improved interaction with other polymer components.

Additive Manufacturing

Due to its favorable chemical properties, it can be incorporated into formulations for 3D printing materials, potentially enhancing their performance characteristics .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling . The exact pathways and targets can vary based on the specific derivative or formulation used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-indene-2-carboxylic acid is unique due to its specific hydrogenation at the 2,3-positions, which imparts distinct chemical and physical properties. This hydrogenation can influence its reactivity and interactions with other molecules, making it a valuable compound in various synthetic and research applications.

Biological Activity

2,3-Dihydro-1H-indene-2-carboxylic acid (CAS No. 25177-85-9) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H10_{10}O2_{2}
  • Molecular Weight : 162.19 g/mol
  • Solubility : High solubility in water (approximately 0.908 mg/ml) .

Research indicates that this compound functions primarily as an inhibitor of apoptosis proteins (IAPs) . IAPs are critical regulators of apoptosis and cell survival, and their inhibition can lead to increased apoptosis in cancer cells. The compound has shown efficacy in inhibiting various IAPs, including XIAP (X-linked inhibitor of apoptosis protein), which is known to bind caspases and prevent apoptotic signaling .

Therapeutic Applications

The compound has been investigated for its potential use in treating several types of cancer, including:

  • Acute Myeloid Leukemia
  • Breast Cancer
  • Colon Cancer
  • Ovarian Cancer
  • Pancreatic Cancer .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting the IAP-caspase interaction. The compound's effectiveness was measured by assessing cell viability and apoptosis rates using assays such as MTT and Annexin V staining.

Case Studies

A notable case study involved the treatment of breast cancer cell lines with this compound, resulting in a significant reduction in cell proliferation and an increase in apoptotic markers. The study highlighted the potential for this compound to be developed into a therapeutic agent for breast cancer treatment .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
IAP InhibitionSignificant inhibition of XIAP
Induction of ApoptosisIncreased apoptosis in various cancer cell lines
Cancer Types TargetedAcute myeloid leukemia, breast cancer, etc.
Solubility0.908 mg/ml

Properties

IUPAC Name

2,3-dihydro-1H-indene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDCMQBOWOLYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341796
Record name indane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25177-85-9
Record name indane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Indancarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Dissolve 2-(carboethoxy)indan (6.49 g, 34.1mmol) in ethanol (95%, 150 mL) and water (75 mL). Add potassium hydroxide (9.5 g, 0.17 mol) and stir at room temperature for 1 hour. Partition between water (150 mL) and ethyl ether (2×150 mL). Acidify the aqueous phase with hydrochloric acid to pH 1. Extract with methylene chloride (2×150 mL), dry (Na2SO4) and evaporate the solvent in vacuo to give 2-indancarboxylic acid as a tan solid (3.82 g, 69%).
Quantity
6.49 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve 2,2-dicarboethoxy-indan (5.67 g, 21.7 mmol) in ethanol (150 mL). Add 1N lithium hydroxide (50 mL) and stir overnight at room temperature. Reflux for 1 hour and concentrate the solution in vacuo. Partition between ethyl acetate and 6N hydrochloric acid. Separate the organic phase and wash with brine. Dry (MgSO4) and evaporate the solvent in vacuo to give an off-white solid. Distill (120°-160° C. @0.2-0.5 mmHg) to give 2-carboxy-indan (2.5 g, 71%).
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
71%

Synthesis routes and methods III

Procedure details

A solution of indane-2,2-dicarboxylic acid (17 g, Baeyer and Perkin, Ber. 1884, 17, 122) in NMP (200 ml) was heated to 150° C. for 1 hour. After cooling to 20° C. the solution was poured in water (300 ml) and concentrated hydrochloric acid was added to pH=1. Conventional work up with ether gave the title product (4.7 g). Mp 132-33° C. (from ether).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-dihydro-1H-indene-2-carboxylic acid
2,3-dihydro-1H-indene-2-carboxylic acid
2,3-dihydro-1H-indene-2-carboxylic acid
2,3-dihydro-1H-indene-2-carboxylic acid
2,3-dihydro-1H-indene-2-carboxylic acid
2,3-dihydro-1H-indene-2-carboxylic acid

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